Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine

Overview

Description

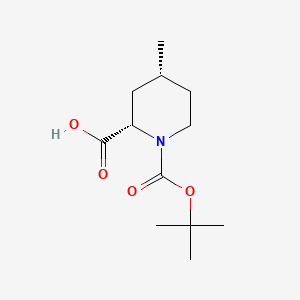

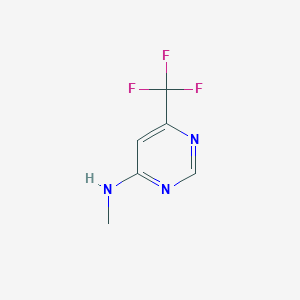

“Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring . This compound has a trifluoromethyl group attached to the pyrimidine ring, which can significantly improve the physicochemical and pharmacological properties of the parent molecules .

Synthesis Analysis

The synthesis of trifluoromethyl pyrimidine derivatives, including “this compound”, often involves multi-step reactions . For example, a series of novel trifluoromethyl pyrimidine derivatives were synthesized through four-step reactions . The synthesis process typically involves the use of readily available starting materials and features broad substrate scope, high efficiency, and scalability .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring with a trifluoromethyl group attached to it . The presence of the trifluoromethyl group can significantly influence the molecule’s properties, making it a valuable moiety in the design of biologically active molecules .Chemical Reactions Analysis

Trifluoromethyl pyrimidine derivatives, including “this compound”, can undergo various chemical reactions . For instance, they can participate in multi-component reactions, which are characterized by broad substrate scope, high efficiency, and scalability . These reactions provide a straightforward route to biologically important trifluoromethyl pyrimidine derivatives .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 178.11 . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble . The compound has a lipophilicity log Po/w (iLOGP) of 1.01 .Scientific Research Applications

Heterocyclic Aromatic Amines (HAAs) and Cancer Research

Heterocyclic aromatic amines are formed in meats and other foods during cooking at high temperatures. These compounds, including variants like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been studied for their carcinogenic potential in humans. Research has shown that HAAs can cause DNA adducts in the mammary gland after metabolic activation, suggesting a possible etiological role in human breast cancer. Moreover, humans exposed to cooked meats are confirmed to be exposed to HAAs, which underlines the importance of understanding these compounds' formation, metabolism, and effects on human health (Snyderwine, 1994).

Advanced Oxidation Processes for Pollutant Degradation

Nitrogen-containing compounds, such as amines and dyes, are resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have been reviewed as effective methods to mineralize nitrogen-containing compounds, improving the efficacy of treatment schemes. This includes the degradation of aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides. Such processes are crucial for addressing the global concern regarding the presence of toxic amino-compounds and their harmful degradation products in water resources (Bhat & Gogate, 2021).

Pharmaceutical Development

The pyrimidine core, integral to compounds like Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine, serves as a scaffold for developing biologically active compounds due to its wide range of pharmacological activities. These activities include antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic properties. A systematic analysis of pyrimidine derivatives from a pharmacological point of view can serve as a basis for further development of new highly effective and safe medicines (Chiriapkin, 2022).

Safety and Hazards

Future Directions

Trifluoromethyl pyrimidine derivatives, including “Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine”, have shown potential in various applications, such as antifungal, insecticidal, and anticancer activities . Future research could focus on further studying the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl pyrimidine cores .

Mechanism of Action

Target of Action

Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine is a pyrimidine derivative . Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antifungal, antibacterial, insecticidal, and antiviral activities . .

Mode of Action

It’s worth noting that pyrimidine derivatives have been reported to interact with various biological targets, leading to their diverse biological activities .

Biochemical Pathways

Given the broad biological activities of pyrimidine derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .

Pharmacokinetics

A related compound, 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, has been reported to have high gastrointestinal absorption and is bbb permeant . . These properties suggest that this compound may have similar ADME properties, but further studies are needed to confirm this.

Result of Action

Pyrimidine derivatives have been reported to exhibit antifungal, antibacterial, insecticidal, and antiviral activities . This suggests that this compound may have similar effects, but further studies are needed to confirm this.

Biochemical Analysis

Biochemical Properties

Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine plays a significant role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including succinate dehydrogenase, where it forms hydrogen bonds at specific sites such as SER-17, SER-39, ARG-14, and ARG-43 . These interactions suggest that this compound may act as an enzyme inhibitor, affecting the enzyme’s activity and, consequently, the biochemical pathways it regulates.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of synaptic proteins and neurotrophic factors, which are crucial for maintaining cellular homeostasis and function . Additionally, it has been observed to impact dendritic structure and spine density in neurons, indicating its potential role in neuroprotection and cognitive function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form hydrogen bonds with enzymes like succinate dehydrogenase highlights its role as an enzyme inhibitor . This inhibition can lead to alterations in metabolic pathways and changes in gene expression, ultimately affecting cellular function. Molecular docking studies have further elucidated these interactions, providing insights into the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, allowing for prolonged observation of its effects in vitro and in vivo

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has shown that at lower doses, the compound exhibits beneficial effects, such as neuroprotection and enhanced cognitive function . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental and therapeutic applications . Understanding the threshold effects and potential toxicity is crucial for the safe and effective use of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with succinate dehydrogenase, for example, suggests its role in the tricarboxylic acid (TCA) cycle These interactions can lead to changes in metabolic flux, affecting the overall metabolic state of the cell

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound is known to interact with specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions are crucial for the compound’s efficacy and potential therapeutic applications. Understanding the transport mechanisms can aid in optimizing the delivery and distribution of this compound in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in this localization, ensuring that the compound reaches its intended site of action. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

N-methyl-6-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c1-10-5-2-4(6(7,8)9)11-3-12-5/h2-3H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYOLTADTFMFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

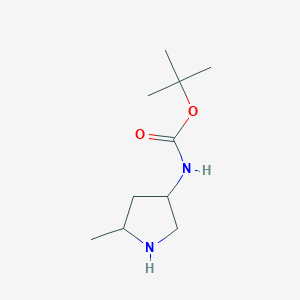

![(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid](/img/structure/B3367537.png)

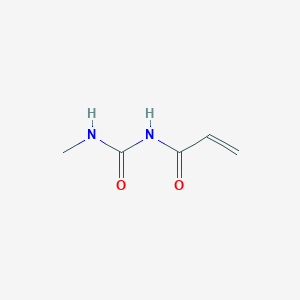

![Carbamic acid, [(3R,4S)-3-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B3367576.png)